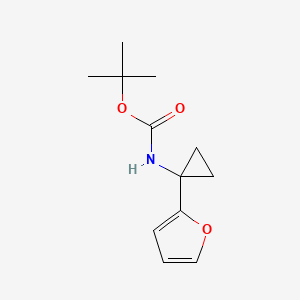

tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate

CAS No.: 1159734-58-3

Cat. No.: VC2705475

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159734-58-3 |

|---|---|

| Molecular Formula | C12H17NO3 |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | tert-butyl N-[1-(furan-2-yl)cyclopropyl]carbamate |

| Standard InChI | InChI=1S/C12H17NO3/c1-11(2,3)16-10(14)13-12(6-7-12)9-5-4-8-15-9/h4-5,8H,6-7H2,1-3H3,(H,13,14) |

| Standard InChI Key | GAMMLGKFYYBTHX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1(CC1)C2=CC=CO2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)C2=CC=CO2 |

Introduction

| Identifier | Value |

|---|---|

| CAS Number | 1159734-58-3 |

| IUPAC Name | tert-butyl N-[1-(furan-2-yl)cyclopropyl]carbamate |

| Molecular Formula | C12H17NO3 |

| Molecular Weight | 223.27 g/mol |

| InChI | InChI=1S/C12H17NO3/c1-11(2,3)16-10(14)13-12(6-7-12)9-5-4-8-15-9/h4-5,8H,6-7H2,1-3H3,(H,13,14) |

| InChIKey | GAMMLGKFYYBTHX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1(CC1)C2=CC=CO2 |

Table 1: Chemical identifiers for tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate

Structural Characteristics

Molecular Structure Analysis

The molecular architecture of tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate features several key structural elements that contribute to its chemical behavior:

The tert-butyl group provides steric hindrance, which influences binding affinity and selectivity when the compound interacts with biological targets. This bulky group also serves as a protecting group for the carbamate nitrogen, preventing unwanted reactions at this position. The three-carbon branch creates a significant spatial barrier that affects the compound's three-dimensional arrangement and reactivity profile.

The cyclopropyl group adds conformational constraints due to its inherent ring strain. This strained three-membered ring introduces specific geometric requirements to the molecule that may influence its biological activity when interacting with target proteins or enzymes. The ring strain energy of approximately 27.5 kcal/mol makes this group particularly reactive under certain conditions.

The carbamate functional group (-NHCOO-) provides both hydrogen bond donor and acceptor sites, which can be crucial for interactions with biological targets . This group can form multiple hydrogen bonds, influencing solubility and binding characteristics in biological systems.

Synthesis Methods

General Synthetic Approaches

The synthesis of tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate typically involves several strategic approaches, each with its own advantages depending on the starting materials and desired purity:

A common synthesis route involves the reaction of tert-butyl carbamate with a furan-2-yl cyclopropyl derivative. This coupling reaction is typically carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane. The reaction proceeds through a series of coordination and insertion steps facilitated by the palladium catalyst, ultimately forming the desired carbamate linkage between the components.

Anhydrous conditions are essential during synthesis to prevent hydrolysis of reactive intermediates. Moisture can lead to degradation of both starting materials and the target compound, significantly reducing yields. Therefore, reactions are typically conducted under an inert atmosphere using dry solvents and reagents.

The reaction temperature is carefully controlled, typically maintained at room temperature or slightly elevated to ensure optimal reaction kinetics without promoting side reactions. Higher temperatures may lead to decomposition or unwanted side products, while lower temperatures may result in insufficient reaction rates.

Alternative Synthetic Strategies

Several alternative methods can be employed for synthesizing carbamates similar to tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate:

The modified Curtius rearrangement provides an effective route for preparing tert-butyl carbamates from corresponding carboxylic acids . This approach involves reacting carboxylic acids with di-tert-butyl dicarbonate and sodium azide to form acyl azides, which then undergo a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate intermediate formed during this process can be trapped to yield the desired carbamate structure.

Pd-catalyzed amidation reactions present another viable synthetic pathway . Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate can be conducted using a combination of Pd2(dba)3·CHCl3 and other catalysts. This method offers advantages in terms of milder reaction conditions and potential for higher yields.

Carbon dioxide incorporation methods represent sustainable approaches to carbamate synthesis . These involve a three-component coupling of primary amines, CO2, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous N,N-dimethylformamide (DMF). This approach utilizes CO2 as a carbonyl source, making it environmentally advantageous.

Chemical Reactions and Reactivity

Reactivity Profile

The chemical reactivity of tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate is determined by its three main functional components, each contributing unique reaction pathways:

The furan ring can undergo electrophilic aromatic substitution reactions at positions 3 and 5. The electron-rich nature of the furan makes it particularly susceptible to electrophilic attack, with reactivity higher than that of benzene. Additionally, the furan ring can participate in Diels-Alder reactions as a diene, leading to the formation of cycloadducts. Oxidation of the furan ring can occur with reagents like hydrogen peroxide, potentially opening the ring to form dicarbonyl compounds.

The carbamate functional group can undergo hydrolysis under both acidic and basic conditions. In acidic conditions, the tert-butyl group is typically cleaved first, while basic conditions often lead to complete hydrolysis of the carbamate to form an amine and carbon dioxide. The carbamate nitrogen can also act as a nucleophile in certain contexts, although its nucleophilicity is reduced compared to free amines due to resonance effects with the carbonyl group.

The cyclopropyl ring, due to its inherent strain, can undergo ring-opening reactions under certain conditions. Electrophilic reagents, radical initiators, or transition metal catalysts can facilitate this process, leading to a variety of functionalized products. The ring opening typically occurs in a stereospecific manner, which can be utilized in stereoselective synthetic applications.

Reaction Conditions and Reagents

Typical reactions involving tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate employ specific reagents and conditions:

For substitution reactions, reagents such as sodium azide can be used to introduce nitrogen-containing functional groups. These reactions typically proceed through nucleophilic displacement mechanisms and require polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the process.

Oxidation processes often employ reagents like hydrogen peroxide, which can target the furan ring. These reactions must be carefully controlled to prevent over-oxidation and degradation of the target compound. Buffer systems may be employed to maintain optimal pH for selective oxidation.

Deprotection of the tert-butyl group typically requires acidic conditions, with trifluoroacetic acid (TFA) being a common reagent . This selective cleavage of the tert-butyl group while preserving other structural features is a valuable transformation in multistep synthetic sequences, particularly in peptide chemistry and pharmaceutical development.

Applications in Research and Industry

Pharmaceutical and Biological Applications

tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate has found significant applications in pharmaceutical research and biological studies:

The compound serves as a valuable intermediate in the synthesis of biologically active molecules. Its structural features can be incorporated into larger molecular frameworks designed to interact with specific biological targets. The conformational constraints introduced by the cyclopropyl ring can enhance binding specificity to target proteins.

In enzyme inhibition studies, this compound has been utilized to investigate enzyme inhibitors due to its ability to modify active sites or binding pockets. The carbamate functional group can interact with serine or cysteine residues in enzyme active sites, potentially forming reversible or irreversible bonds depending on the specific enzyme and reaction conditions.

The unique combination of structural elements in tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate allows for exploration of structure-activity relationships in drug development. By modifying different portions of the molecule and evaluating biological responses, researchers can gain insights into the structural requirements for specific pharmacological activities.

Industrial Applications

In industrial settings, tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate finds applications in:

The production of specialty chemicals, where its stability and reactivity make it a valuable component in various manufacturing processes. The compound can serve as a building block for more complex molecules with specialized functions in materials science, agriculture, or pharmaceutical manufacturing.

The development of pharmaceutical intermediates, particularly those requiring protected amine functionalities. The tert-butyl carbamate group serves as a protected nitrogen source that can be selectively deprotected under specific conditions, allowing for controlled sequential reactions in multistep syntheses.

The exploration of novel synthetic methodologies, where the compound's unique structural features can be used to test new reaction conditions or catalyst systems. This contributes to the advancement of synthetic organic chemistry as a field, potentially leading to more efficient or selective transformation methods.

Comparison with Similar Compounds

Structural Analogues

Several structural analogues of tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate exist, each with distinctive properties that influence their applications:

tert-Butyl (2-((methylamino)oxy)ethyl)carbamate (CAS: 780770-06-1) has a similarity score of 0.93 to the title compound . This analogue contains a methylaminooxy ethyl group instead of the furan-cyclopropyl combination, resulting in greater flexibility but lacking the aromatic character and conformational constraints.

tert-Butyl (2-(aminooxy)propyl)carbamate (CAS: 161490-89-7) shows a similarity score of 0.90 . The replacement of the furan-cyclopropyl moiety with an aminooxy propyl group introduces different electronic properties and hydrogen bonding capabilities.

tert-Butyl (2-ethoxyethyl)carbamate (CAS: 722537-53-3) has a similarity score of 0.88 . This compound features a simple ethoxyethyl group, lacking the cyclic structures present in the title compound, which results in significantly different reactivity patterns and three-dimensional arrangements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume